molecular formula C9H11N3O B8004188 6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one CAS No. 1206970-12-8

6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

Cat. No.: B8004188
CAS No.: 1206970-12-8
M. Wt: 177.20 g/mol
InChI Key: BUZPVOFXENVTCE-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Uniqueness

6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one is unique due to its specific aminoethyl substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

6-(2-aminoethyl)-7H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-3-5-12-6-8-7(9(12)13)2-1-4-11-8/h1-2,4H,3,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZPVOFXENVTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187207
Record name 6-(2-Aminoethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-12-8
Record name 6-(2-Aminoethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Aminoethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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